![molecular formula C14H10Cl2O2S B2939134 4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid CAS No. 413582-76-0](/img/structure/B2939134.png)
4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C14H10Cl2O2S and a molecular weight of 313.2 .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 30 bonds. This includes 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, and 1 hydroxyl .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 313.2 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Photocatalytic Degradation
Photocatalytic oxidation of compounds similar to 4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid, such as 2,4-dichlorophenol, by CdS in different pH conditions, reveals the role of pH in the photocatalytic process. It shows that the oxidation by positive holes is favored at pH less than 6, while oxidation by hydroxyl radicals becomes dominant at pH greater than 6. This suggests potential applications in environmental remediation, particularly in water treatment, where controlling the pH can enhance the degradation of pollutants (Tang & Huang, 1995).
Antimicrobial Activity
Thiourea derivatives from similar compounds show specific antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as Candida spp. This indicates the potential for these compounds to be developed into antimicrobial agents, particularly for the treatment of multidrug-resistant infections (Limban et al., 2008).
Organic Dye-Sensitized Solar Cells
Compounds with electron-deficient characters similar to this compound are used in dye-sensitized solar cells (DSCs), showing significant improvement in power conversion efficiency. This highlights the application of such compounds in the development of efficient organic DSCs, with a focus on enhancing light absorption and charge-transfer dynamics (Wang et al., 2016).
Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs) utilizing similar structural motifs demonstrate efficient luminescence sensing of environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde, along with potential applications in the removal of pesticides from wasted solutions. This suggests the versatility of such compounds in environmental monitoring and remediation (Zhao et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-[(2,5-dichlorophenyl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2S/c15-11-5-6-12(16)13(7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBRGRZBAQOBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

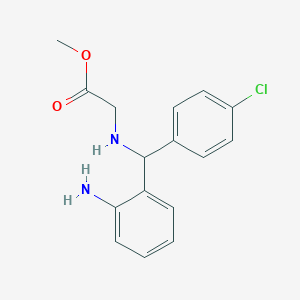
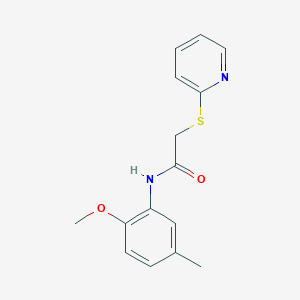
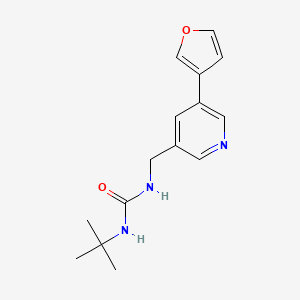
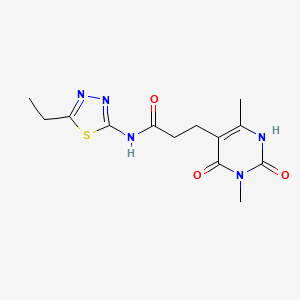

![7-chloro-5-(4-fluorophenyl)-4-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2939056.png)
![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2939057.png)

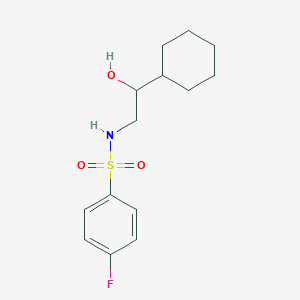
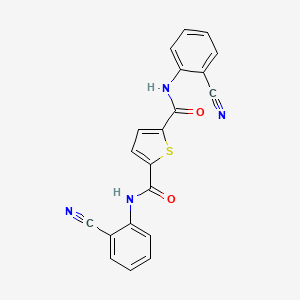
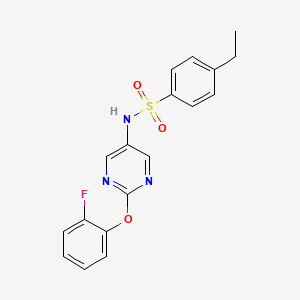
![N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2939071.png)
![3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939072.png)
![2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2939074.png)